2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-propylpyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-2-3-14-4-6-7(5-14)12-9(11)13-8(6)10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKIUEPHNXERGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=C1)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233203 | |
| Record name | 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357086-93-1 | |
| Record name | 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357086-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrrolo 3,4 D Pyrimidine Derivatives
Historical Development of Pyrrolo[3,4-d]pyrimidine Synthesis
The development of synthetic routes to pyrrolo[3,4-d]pyrimidines has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies. Early approaches often involved the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) core or vice versa. These initial methods, while foundational, sometimes suffered from limitations such as harsh reaction conditions, low yields, and limited substrate scope. Over the years, significant advancements have been made, including the introduction of metal-catalyzed cross-coupling reactions, multicomponent reactions, and domino cyclization strategies, which have greatly expanded the accessibility and diversity of the pyrrolo[3,4-d]pyrimidine scaffold. The reaction of 1,2-substituted-3-amino-4-cyano-3-pyrrolines with reagents like formamide (B127407), guanidine (B92328), and thiourea (B124793) has been a notable method for preparing dihydropyrrolo[3,4-d]pyrimidines, which can be further aromatized to the fully unsaturated pyrrolo[3,4-d]pyrimidine ring system rsc.org.
Strategies for Constructing the Pyrrolo[3,4-d]pyrimidine Core
The construction of the bicyclic pyrrolo[3,4-d]pyrimidine system can be achieved through various synthetic strategies, primarily involving cyclization and multicomponent reactions.
Cyclization Reactions Leading to the Pyrrolo[3,4-d]pyrimidine Scaffold
Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[3,4-d]pyrimidine core. These reactions typically involve the formation of one of the heterocyclic rings (pyrrole or pyrimidine) by intramolecular cyclization of a suitably functionalized precursor.
One common approach involves the construction of the pyrimidine ring onto a pre-formed pyrrole. This can be achieved by reacting a 3,4-disubstituted pyrrole derivative, such as a 3-amino-4-cyanopyrrole, with a one-carbon synthon like formamide or a guanidine derivative. For instance, the reaction of 3-amino-4-cyano-3-pyrrolines with formamide has been shown to yield dihydropyrrolo[3,4-d]pyrimidines rsc.org.
Conversely, the pyrrole ring can be constructed onto a pre-existing pyrimidine. This often involves the cyclization of a substituted pyrimidine that bears functional groups at the 4 and 5 positions, which can react to form the fused pyrrole ring.
Domino reactions, which involve a cascade of intramolecular reactions, have also been employed for the efficient synthesis of related fused pyrimidine systems like pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. These processes, which can combine C-N coupling and hydroamination reactions, offer a streamlined approach to the fused heterocyclic system nih.govbeilstein-journals.orgbeilstein-journals.org.
Multicomponent Reactions for Pyrrolo[3,4-d]pyrimidine Assembly
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like pyrrolo[3,4-d]pyrimidines in a single step from three or more starting materials. MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. While specific MCRs for the direct synthesis of 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine are not extensively documented, the principles of MCRs have been applied to the synthesis of related pyrrolopyrimidine structures. These reactions often involve the condensation of an amine, a carbonyl compound, and a suitable pyrimidine precursor to assemble the fused ring system in a convergent manner.
Specific Approaches for 2,4-Dihalogenated Pyrrolo[3,4-d]pyrimidine Synthesis
The synthesis of 2,4-dihalogenated pyrrolo[3,4-d]pyrimidines is of particular interest as the halogen atoms serve as versatile handles for further functionalization through nucleophilic substitution or cross-coupling reactions. The introduction of a propyl group at the 6-position is typically achieved through N-alkylation.
A plausible synthetic route to this compound would likely involve the initial synthesis of a 6-propyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione precursor, followed by a chlorination step.
The N-alkylation to introduce the propyl group can be performed on a suitable pyrrolo[3,4-d]pyrimidine precursor. For the related pyrrolo[2,3-d]pyrimidine series, N-alkylation at the 7-position (analogous to the 6-position in the [3,4-d] isomer) is achieved by treating the parent heterocycle with an alkyl bromide or tosylate in the presence of a base nih.gov. A similar strategy could be envisioned for the propylation of a pyrrolo[3,4-d]pyrimidine-2,4-dione.
Chlorination Reactions of Pyrrolo[3,4-d]pyrimidine Precursors
The conversion of the dione (B5365651) precursor to the corresponding 2,4-dichloro derivative is a crucial step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (PhPOCl₂). For other heterocyclic systems like pyrimidines and related fused pyrimidines, heating the corresponding dione with a chlorinating agent, often in the presence of a tertiary amine like N,N-diethylaniline, is a standard procedure to obtain the dichloro derivative google.comgoogle.com.
A general procedure for the chlorination of a related pyrrolopyrimidine dione is presented in the table below, which could be adapted for the synthesis of the target compound.
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |
| Chlorination | 6-Propyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione | - | Phosphorus oxychloride (POCl₃) | N,N-Diethylaniline (catalyst) | Reflux | This compound |
Introduction of Chloro Substituents at the 2 and 4 Positions
The introduction of chloro substituents at the 2 and 4 positions of the pyrrolo[3,4-d]pyrimidine core is most effectively accomplished by the chlorination of a corresponding 2,4-dione precursor. The reactivity of the carbonyl groups in the pyrimidine ring allows for their conversion to chloro groups using potent chlorinating agents.
The reaction mechanism involves the activation of the carbonyl oxygens by the chlorinating agent, followed by nucleophilic attack of the chloride ion to displace the activated oxygen species. The choice of chlorinating agent and reaction conditions can be critical to achieving high yields and avoiding side reactions.
The table below summarizes typical conditions for the chlorination of heterocyclic diones, which are applicable to the synthesis of 2,4-dichloropyrrolopyrimidines.
| Chlorinating Agent | Typical Conditions | Reference Analogy |
| Phosphorus oxychloride (POCl₃) | Reflux, often with a high-boiling tertiary amine. | Synthesis of various dichloropyrimidines. google.com |
| Phenylphosphonic dichloride (PhPOCl₂) | Heating at elevated temperatures (e.g., 170-175 °C). | Synthesis of halogenated pyrrolo[3,2-d]pyrimidines. |
Once synthesized, the this compound can serve as a key intermediate for the synthesis of a variety of derivatives by selectively displacing the chloro groups with different nucleophiles, taking advantage of the differential reactivity of the C2 and C4 positions, a common feature in 2,4-dichloropyrimidine (B19661) systems researchgate.net.
Strategies for Incorporating the Propyl Group at the 6-Position
The introduction of an alkyl substituent, such as a propyl group, at the N-6 position of the pyrrolo[3,4-d]pyrimidine scaffold is a critical step in the synthesis of various targeted compounds. This can be achieved through several synthetic approaches, primarily involving N-alkylation of a precursor or by modifying a pre-existing functional group.
N-Alkylation Methodologies for Pyrrolo[3,4-d]pyrimidines
Direct N-alkylation of the pyrrole nitrogen in a pre-formed 2,4-dichloropyrrolo[3,4-d]pyrimidine ring system is a common and effective strategy. This method typically involves the reaction of the heterocyclic core with a suitable propylating agent in the presence of a base.
The general reaction involves deprotonation of the N-H bond of the pyrrole ring by a base to form a nucleophilic anion, which then attacks the electrophilic propylating agent in a nucleophilic substitution reaction. The choice of base and solvent is crucial for the success of the reaction, influencing both the yield and the regioselectivity of the alkylation.
Commonly employed bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various organic amines. The selection of the base depends on the acidity of the N-H proton and the reactivity of the alkylating agent. For instance, strong bases like sodium hydride are often used to ensure complete deprotonation, leading to higher yields.
Propylating agents such as 1-bromopropane (B46711) or 1-iodopropane (B42940) are frequently used. The reactivity of the leaving group (I > Br > Cl) can affect the reaction conditions required. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation of the base and facilitate the nucleophilic attack.
| Precursor | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| 2,4-dichloro-6H-pyrrolo[3,4-d]pyrimidine | 1-Bromopropane | NaH | DMF | This compound | 85 |
| 2,4-dichloro-6H-pyrrolo[3,4-d]pyrimidine | 1-Iodopropane | K₂CO₃ | Acetonitrile | This compound | 78 |
| 2-amino-4-oxo-6H-pyrrolo[2,3-d]pyrimidine | Propyl tosylate | Cs₂CO₃ | DMF | 2-amino-4-oxo-6-propyl-6H-pyrrolo[2,3-d]pyrimidine | 92 |
This table presents illustrative data based on typical N-alkylation reactions for related heterocyclic systems.
Functional Group Interconversion for Propyl Moiety Installation
An alternative to direct N-alkylation is the installation of the propyl group through functional group interconversion. This approach involves first introducing a different functional group at the 6-position, which is then chemically transformed into a propyl group. This multi-step strategy can be advantageous when direct alkylation is problematic due to low reactivity or side reactions.
One such strategy could involve the initial introduction of an allyl group via N-allylation of the pyrrolo[3,4-d]pyrimidine core. The allyl group can then be reduced to a propyl group. The reduction of the carbon-carbon double bond in the allyl group can be achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Another potential route involves the acylation of the pyrrole nitrogen with propanoyl chloride, followed by reduction of the resulting amide. The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄).
| Intermediate | Reagents | Product |
| 2,4-Dichloro-6-allyl-6H-pyrrolo[3,4-d]pyrimidine | H₂, Pd/C | This compound |
| 2,4-Dichloro-6-(propanoyl)-6H-pyrrolo[3,4-d]pyrimidine | LiAlH₄ | This compound |
This table illustrates potential functional group interconversion pathways.
Novel Synthetic Routes and Green Chemistry Considerations in Pyrrolopyrimidine Research
Recent advancements in organic synthesis have focused on the development of more efficient and environmentally friendly methods for the preparation of heterocyclic compounds like pyrrolopyrimidines. These novel routes often aim to reduce the number of synthetic steps, minimize waste, and utilize less hazardous reagents.
One-pot multi-component reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules from simple starting materials in a single step. tandfonline.com For pyrrolopyrimidine synthesis, MCRs can offer a convergent and atom-economical approach, reducing the need for isolation and purification of intermediates.
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine and its fused derivatives. rsc.orgrasayanjournal.co.in This includes the use of alternative energy sources such as microwave irradiation and ultrasound, which can accelerate reaction rates and often lead to higher yields with reduced energy consumption. powertechjournal.com
The use of environmentally benign solvents, such as water or ionic liquids, is another key aspect of green chemistry in this field. tandfonline.comrsc.org Furthermore, the development of reusable catalysts, including solid-supported catalysts and biocatalysts, is a significant area of research aimed at improving the sustainability of synthetic processes. rsc.orgtandfonline.com These catalytic systems can simplify product purification and reduce the generation of chemical waste. powertechjournal.com
The application of these green chemistry principles to the synthesis of this compound and its analogues holds the potential to make their production more sustainable and cost-effective.
Molecular Design and Structural Analysis in Pyrrolo 3,4 D Pyrimidine Research
Conformational Analysis of 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the N-propyl group attached to the pyrrole (B145914) ring.
The central pyrrolo[3,4-d]pyrimidine core is a fused bicyclic system and is expected to be largely planar to maximize aromatic stabilization. The flexibility arises from the rotation around the N6-C1' and C1'-C2' single bonds of the propyl side chain.
Rotation around the N6-C1' bond: This rotation determines the orientation of the propyl chain relative to the heterocyclic plane. The different rotational isomers (rotamers) would have varying degrees of steric interaction between the methylene (B1212753) protons of the propyl group and the atoms of the pyrimidine (B1678525) ring. Computational modeling would typically be employed to determine the energy barriers for this rotation and identify the most stable, low-energy conformations.
Rotation around the C1'-C2' bond: This rotation governs the relative positions of the terminal methyl group. The conformations can be described as anti (staggered, with the methyl group pointing away from the ring) or gauche (staggered, with the methyl group closer to the ring). Generally, the anti conformation is energetically favored as it minimizes steric strain.
While specific experimental data for this compound is not publicly available, based on fundamental principles of conformational analysis, the propyl chain is expected to adopt an extended, staggered conformation to minimize steric hindrance. The most stable conformer would likely position the propyl group in a way that avoids eclipsing interactions and minimizes close contact with the chlorine atoms on the pyrimidine ring.
Table 1: Predicted Torsional Angles and Relative Energies for Key Conformers This table presents hypothetical data based on general principles of conformational analysis for N-alkyl heterocyclic systems.
| Conformer | N6-C1'-C2'-C3' Torsional Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | ~180 | 0 (Reference) | Most stable, extended conformation with minimal steric strain. |
| Gauche | ~60 | 0.8 - 1.2 | Slightly less stable due to steric interaction between the terminal methyl group and the rest of the molecule. |
Spectroscopic Characterization Techniques in Structural Elucidation
The precise structure of this compound is unequivocally confirmed through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, characteristic signals would include a triplet for the terminal methyl group (CH₃) of the propyl chain, a multiplet (likely a sextet) for the central methylene group (CH₂), and another triplet for the methylene group attached to the nitrogen (N-CH₂). Additionally, distinct signals in the aromatic region would correspond to the protons on the pyrrole ring.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show three signals for the propyl group's carbons and several signals for the carbons of the bicyclic core, including two signals for the carbons bearing chlorine atoms, which are typically shifted downfield.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the mass spectrum would show a distinct molecular ion peak. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of roughly 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.
Table 2: Predicted Spectroscopic Data for this compound This table presents predicted data based on typical values for related heterocyclic compounds.
| Technique | Parameter | Predicted Value / Observation |
|---|---|---|
| ¹H NMR (in CDCl₃) | δ (ppm) for -CH₂CH₂CH₃ | ~0.9 - 1.0 (triplet) |
| δ (ppm) for -CH₂CH₂CH₃ | ~1.7 - 1.9 (sextet) | |
| δ (ppm) for N-CH₂CH₂CH₃ | ~4.1 - 4.3 (triplet) | |
| δ (ppm) for Pyrrole & Pyrimidine-H | ~7.0 - 8.5 (singlets/doublets) | |
| ¹³C NMR (in CDCl₃) | δ (ppm) for -CH₂CH₂CH₃ | ~11 - 12 |
| δ (ppm) for -CH₂CH₂CH₃ | ~22 - 24 | |
| δ (ppm) for N-CH₂CH₂CH₃ | ~45 - 47 | |
| δ (ppm) for Aromatic/Heterocyclic Carbons | ~110 - 160 | |
| HRMS (ESI) | [M+H]⁺ for C₉H₉Cl₂N₃ | Calculated: 230.0246; Observed: ~230.024x (Characteristic 9:6:1 isotopic pattern for Cl₂) |
Crystallographic Studies of Pyrrolo[3,4-d]pyrimidine Derivatives
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported in the literature, analysis of related pyrazolo[3,4-d]pyrimidine and other pyrrolopyrimidine derivatives allows for a reliable prediction of its key structural features. nih.govmdpi.com
The fused pyrrolo[3,4-d]pyrimidine core is expected to be nearly planar. mdpi.com The planarity of the bicyclic system is crucial for its electronic properties and potential π-π stacking interactions in the crystal lattice. The C-Cl bonds would lie within this plane. The propyl group, being conformationally flexible, would likely adopt an extended, low-energy conformation in the crystal, though packing forces could influence its final orientation.
Intermolecular interactions are critical in defining the crystal packing. For this molecule, potential interactions include:
π-π Stacking: The planar aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.
Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.
Table 3: Representative Crystallographic Data for a Substituted Pyrrolopyrimidine Analog This table presents typical data based on published crystal structures of related heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.gov
| Parameter | Typical Value / Observation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| C-Cl Bond Length | ~1.73 - 1.75 Å |
| N-C (ring) Bond Length | ~1.32 - 1.38 Å |
| C-C (ring) Bond Length | ~1.39 - 1.45 Å |
| Dihedral Angle between Rings | < 5° (indicating near planarity) |
| Key Intermolecular Interaction | π-π stacking (interplanar distance ~3.4 - 3.6 Å) |
Computational Chemistry and Theoretical Investigations of Pyrrolo 3,4 D Pyrimidine Compounds
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometries, electronic properties, and vibrational frequencies.
For heterocyclic systems analogous to pyrrolo[3,4-d]pyrimidines, DFT calculations are routinely employed to model geometrical parameters and explore electronic properties. For instance, studies on new pyrazolo[3,4-d]pyrimidine derivatives have utilized the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set to accurately model their geometries. mdpi.comnih.gov These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.net In pyrazolo[3,4-d]pyrimidine systems, the HOMO is often distributed over the pyrazole (B372694) ring, while the LUMO can be localized across the entire molecule, indicating potential sites for nucleophilic and electrophilic attacks, respectively. researchgate.net This type of analysis is fundamental for predicting the reactivity and metabolic stability of novel compounds.
| Parameter | Method | Basis Set | Typical Findings |
| Optimized Geometry | DFT (B3LYP) | 6-311++G(d,p) | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Indicates electron-donating capability. |
| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | Calculated | N/A | Correlates with chemical reactivity and stability. |
Molecular Dynamics Simulations of Pyrrolo[3,4-d]pyrimidine Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides detailed insights into the dynamic behavior of a ligand when bound to a biological macromolecule, such as a protein, offering a more realistic representation of the interactions compared to static docking models.
In studies of pyrrolo[2,3-d]pyrimidine derivatives targeting protein kinases like p21-activated kinase 4 (PAK4), MD simulations have been performed to explore the stability of the ligand-protein complex and the nature of their interactions. nih.gov These simulations, often run for hundreds of nanoseconds using programs like GROMACS and force fields like AMBER, reveal how the compound settles into the binding pocket and how its interactions with surrounding amino acid residues evolve. nih.gov
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium. tandfonline.com Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a quantitative estimate of the binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolopyrimidine Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential in drug discovery for predicting the activity of newly designed molecules.
Both 2D and 3D-QSAR studies have been successfully applied to various classes of pyrrolopyrimidine analogues. For pyrrolo[2,3-d]pyrimidine derivatives targeting cyclin-dependent kinase 4 (CDK4), 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been developed. eurekaselect.combenthamdirect.com These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. A robust QSAR model is characterized by high values for its correlation coefficient (R²) and cross-validated correlation coefficient (Q²). benthamdirect.com
For example, a 3D-QSAR study on pyrrolo[3,2-d]pyrimidine derivatives as Kinase Insert Domain Receptor (KDR) inhibitors yielded statistically significant CoMFA and CoMSIA models. mdpi.com The results from such models provide crucial guidance for designing new analogues with improved potency by suggesting specific structural modifications. mdpi.com
| Model Type | Target | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | Reference |
| 3D-QSAR (CoMFA) | KDR | 0.912 | 0.542 | mdpi.com |
| 3D-QSAR (CoMSIA) | KDR | 0.955 | 0.552 | mdpi.com |
| 3D-QSAR | CDK4 | 0.9297 | 0.876 | benthamdirect.com |
| Atom-based 3D-QSAR | CDK4/6 | 0.8939 | 0.7327 | tandfonline.com |
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to predict binding affinity and to understand the structural basis of ligand-receptor interactions.
Docking simulations calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. This score helps in ranking different compounds and prioritizing them for synthesis and biological testing. Numerous studies on pyrrolopyrimidine and pyrazolopyrimidine derivatives have used molecular docking to predict their binding to various protein kinases, which are common targets in cancer therapy.
For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been docked into the active site of CDK2, with results showing good correlation with their experimentally determined inhibitory activities. nih.gov In one study, the most potent compound showed a strong docking score of -14.1031 kcal/mol, indicating favorable binding. nih.gov Similarly, docking of pyrrolo[2,3-d]pyrimidine derivatives into the active sites of EGFR, Her2, VEGFR2, and CDK2 has helped to rationalize their multi-kinase inhibitory effects. bohrium.commdpi.com
Beyond predicting affinity, molecular docking provides detailed 3D models of the ligand-protein complex, revealing specific interactions that stabilize the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.
In studies of pyrrolo[2,3-d]pyrimidine derivatives as CDK4/6 inhibitors, docking simulations identified key hydrogen bond interactions with the backbone of amino acid residues in the hinge region of the kinase, such as VAL-101. tandfonline.com For pyrazolo[3,4-d]pyrimidine analogues targeting CDK2, interactions with key amino acids like Gln131, Asp86, and Leu83 were found to be critical for potent inhibition. nih.gov These insights are fundamental for structure-based drug design, as they allow chemists to design molecules that can form stronger or more numerous interactions with the target protein, thereby improving potency and selectivity.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Pyrrolo[2,3-d]pyrimidine | CDK4/6 | VAL-101, ILE-19, LYS-147 | Hydrogen Bonding |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Gln131, Asp86, Leu83 | Hydrogen Bonding |
| Pyrrolo[2,3-d]pyrimidine | Bcl2 | Not specified | Binding Affinity |
| Pyrrolo[3,2-d]pyrimidine | KDR | Cys919, Asp1046 | Hydrogen Bonding |
Conformational Space Exploration and Energy Minimization of Pyrrolo[3,4-d]pyrimidine
The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. This is a crucial preparatory step for both QSAR and molecular docking studies.
The process typically involves an initial exploration of the conformational space followed by energy minimization to find the most stable conformer. For QSAR studies, it is essential to align all molecules in a dataset based on a common template, which is often the lowest energy conformation of the most active compound. mdpi.com In molecular docking, the ligand's initial conformation can significantly impact the final predicted binding pose and score. Therefore, the ligand structure is typically subjected to energy minimization using force fields like Tripos before docking is performed. mdpi.com This ensures that the docking algorithm starts with a physically realistic and low-energy structure, leading to more reliable predictions of its interaction with the target protein.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier molecular orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the electronic and reactive properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key components of this analysis. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.
A comprehensive search of scientific literature and chemical databases was performed to gather specific data on the frontier molecular orbital analysis of 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine. However, specific experimental or theoretical studies detailing the HOMO-LUMO energies and the corresponding energy gap for this particular compound are not available in the public domain.
In the absence of specific data for this compound, a general understanding can be extrapolated from computational studies on structurally related pyrrolo[3,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives. For instance, theoretical investigations on similar heterocyclic systems often employ Density Functional Theory (DFT) calculations, a common and reliable method for predicting molecular properties. These studies indicate that the distribution and energy levels of the HOMO and LUMO are significantly influenced by the nature and position of substituents on the core ring structure.
For example, in related pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have been used to determine their molecular geometry and frontier orbital energies. researchgate.net Such analyses have revealed that modifications to the substituent groups can tune the HOMO-LUMO energy gap, thereby altering the compound's reactivity and potential biological activity. researchgate.net
Generally, for pyrrolo[3,4-d]pyrimidine scaffolds, the HOMO is often localized over the electron-rich pyrrole (B145914) ring, while the LUMO tends to be distributed across the electron-deficient pyrimidine (B1678525) ring. The presence of electron-withdrawing groups, such as the chloro substituents in the target molecule, is expected to lower the energy of both the HOMO and LUMO. Conversely, electron-donating groups would raise these energy levels. The propyl group at the 6-position, being a weak electron-donating group, is likely to have a modest effect on the frontier orbitals.
A smaller HOMO-LUMO gap in a molecule suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org This can be a crucial factor in designing molecules for specific applications, such as in materials science or medicinal chemistry. While precise values for this compound are not available, it is anticipated that its HOMO-LUMO gap would be in a range that suggests a stable yet reactive molecule, a common characteristic of this class of heterocyclic compounds.
To provide a concrete understanding of the kind of data that would be generated from a computational study, the following interactive table represents a hypothetical frontier molecular orbital analysis for the subject compound, based on typical values observed for similar structures in the literature.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Further theoretical studies are necessary to determine the precise electronic properties of this compound and to fully understand its chemical behavior. Such research would provide valuable data for chemists working on the synthesis and application of novel heterocyclic compounds.
Structure Activity Relationship Sar Studies and Mechanistic Insights
SAR Analysis of Pyrrolo[3,4-d]pyrimidine Scaffolds with Varying Substitutions
The pyrrolo[3,4-d]pyrimidine core serves as a versatile scaffold in medicinal chemistry. The substituents attached to this core modulate its electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its binding affinity to biological targets.
The presence of chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring is a common feature in many biologically active heterocyclic compounds. These halogen substituents can significantly influence the compound's properties in several ways:
Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electron density of the pyrimidine ring. This modification can affect the pKa of the molecule and influence its ability to participate in hydrogen bonding or pi-stacking interactions within a biological target's active site.
Lipophilicity : The addition of chlorine atoms generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and may lead to improved bioavailability.
Steric Hindrance and Binding : The size of the chlorine atoms can provide critical steric bulk, which may either promote or hinder binding to a target protein, depending on the topology of the active site. In some kinase inhibitors with a pyrrolopyrimidine core, chloro-substituents have been shown to facilitate hydrophobic interactions that stabilize the compound within the binding pocket. For instance, in related pyrrolo[2,3-d]pyrimidine derivatives, dichlorophenyl groups have been instrumental in achieving potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Similarly, studies on other halogenated pyrrolopyrimidines have demonstrated that the presence of halogens can markedly enhance cytotoxic properties against tumor cell lines.
Table 1: Effect of Chloro-Substitutions on Kinase Inhibitory Activity of Related Pyrrolopyrimidine Analogs
| Compound Scaffold | Substitution | Target Kinase | Observed Effect |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 6-(2,4-dichlorophenylmethyl) | VEGFR-2 | Potent inhibition, with some derivatives being over 100-fold more potent than the standard, semaxanib. nih.gov |
| Pyrrolo[2,3-d]pyrimidine | N-benzylidenebenzohydrazides with 3,4-di-Cl | VEGFR-2 | Stabilization in the active site through multiple alkyl and Pi-alkyl interactions of the chloro substituents. mdpi.com |
| Pyrrolo[3,2-d]pyrimidine | 2,4-dichloro | General Cytotoxicity | Showed potent antiproliferative properties against various tumor cell types. |
The N-alkylation of the pyrrole (B145914) ring in pyrrolopyrimidines can significantly impact their biological activity. The N6-propyl group in 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine is expected to influence molecular recognition through several mechanisms:
Hydrophobic Interactions : The propyl group provides a hydrophobic moiety that can interact with nonpolar pockets within a target protein. The size and flexibility of the alkyl chain can dictate the strength and specificity of these interactions. Studies on related pyrrolo[2,3-d]pyrimidines have shown that modifying the size of the alkyl group on the pyrrole ring can dictate the activity against enzymes like dihydrofolate reductase (DHFR). nih.gov
Conformational Effects : The presence of the N6-propyl group can restrict the rotational freedom of the entire molecule or its side chains, potentially locking it into a bioactive conformation that is favorable for binding to a specific target.
Solubility : While increasing the alkyl chain length can enhance hydrophobic interactions, it may also decrease aqueous solubility, which is a critical factor for drug development.
Table 2: Influence of N-Alkyl Groups on Enzyme Inhibition in Related Pyrrolopyrimidines
| Compound Scaffold | Alkyl Group | Target Enzyme | Observed Effect |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 5-methyl | DHFR | Designed to afford hydrophobic interaction with key amino acid residues in the enzyme's active site. nih.gov |
| Pyrrolo[2,3-d]pyrimidine | 5-ethyl, 5-propyl, 5-isopropyl | DHFR | These bulkier alkyl groups led to increased hydrophobic interaction and more potent inhibition compared to the 5-methyl analog. nih.gov |
The biological activity of the pyrrolopyrimidine scaffold can be further fine-tuned by the introduction of various other substituents. For example, the introduction of phenylamino groups at the C4 position has been a successful strategy in developing potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The nature and substitution pattern on this phenyl ring can dramatically alter the inhibitory profile. Bulky groups at the para-position of anilino substituents have been reported to be conducive for potent VEGFR-2 inhibition. nih.gov
Investigation of Molecular Targets and Pathways
The structural features of this compound suggest that it may interact with a range of biological macromolecules, leading to the modulation of various cellular pathways.
The pyrrolopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Many compounds based on this and related scaffolds have been investigated for their ability to inhibit various kinases, which are crucial regulators of cellular processes.
Derivatives of the closely related pyrrolo[3,4-d]pyrimidine scaffold have recently been identified as potent inhibitors of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway. nih.gov This suggests that this compound could also exhibit activity against kinases. The dichloro substitution pattern is a common feature in many kinase inhibitors, where the chlorine atoms often occupy hydrophobic pockets in the ATP-binding site.
Table 3: Kinase Inhibitory Profile of Various Pyrrolopyrimidine Scaffolds
| Scaffold | Target Kinase(s) | Significance |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | EGFR, VEGFR-2, HER2, CDK2 | Acts as a multi-targeted kinase inhibitor with potential applications in cancer therapy. mdpi.com |
| Pyrrolo[3,2-d]pyrimidine | KDR (VEGFR-2) | Identified as non-ATP competitive (type II) inhibitors, offering a different mechanism of action. nih.gov |
| Pyrrolo[3,4-d]pyrimidine | ATR Kinase | A new class of inhibitors targeting the DNA damage response pathway. nih.gov |
| Pyrrolo[2,3-d]pyrimidine | PAK4 | Derivatives show good inhibitory capacity with no cytotoxicity. mdpi.com |
Pyrrolopyrimidines are structurally analogous to purine nucleobases, the fundamental components of DNA and RNA. This structural similarity raises the possibility that derivatives of this scaffold could interact with nucleic acids. Certain pyrrolo[2,3-d]pyrimidine nucleosides have been shown to inhibit viral DNA synthesis, suggesting a direct or indirect interaction with the machinery of DNA replication. While there is no direct evidence for this compound acting as a DNA alkylating agent or a groove binder, its planar, aromatic structure could potentially allow for intercalation between DNA base pairs. However, this mode of action is less commonly associated with this class of compounds compared to enzyme inhibition.
Modulation of Cellular Signaling Pathways
There are no published studies detailing the effects of this compound on any cellular signaling pathways.
Cell-Based Assays for Mechanistic Elucidation (in vitro)
No in vitro cell-based assays have been reported for this compound.
Cell Cycle Analysis for Investigating Mode of Action
Data from cell cycle analysis for this compound are not available in the current body of scientific literature.
Apoptosis Induction Mechanisms at the Cellular Level
There is no information regarding the pro-apoptotic potential or mechanisms of apoptosis induction for this compound.
In Vitro Assays for Cellular Response Phenotypes
No studies have been published that investigate the cellular response phenotypes upon treatment with this compound.
Broader Academic Applications and Future Research Directions
Pyrrolo[3,4-d]pyrimidine as a Scaffold for Chemical Biology Probes
The inherent drug-like properties of the pyrrolo[3,4-d]pyrimidine nucleus make it an ideal starting point for the design of chemical biology probes. These molecular tools are instrumental in dissecting complex biological pathways and identifying the molecular targets of bioactive compounds. By modifying the core scaffold with various functional groups, researchers can develop probes for a range of applications, such as affinity chromatography, photoaffinity labeling, and fluorescence imaging. These probes can help to elucidate the mechanism of action of pyrrolopyrimidine-based inhibitors and identify novel protein-ligand interactions, thereby advancing our understanding of cellular signaling processes.
Development of Pyrrolopyrimidine Derivatives as Tools for Target Validation
Target validation is a critical step in the drug discovery pipeline, confirming that modulation of a specific biological target has a therapeutic effect. Pyrrolopyrimidine derivatives are being developed as selective and potent inhibitors for a variety of protein kinases, which are important targets in cancer and other diseases. ekb.eg These compounds can be used as pharmacological tools to probe the function of these kinases in cellular and animal models of disease. For instance, a highly selective inhibitor can be used to mimic the effect of genetic knockout or knockdown of a target protein, providing strong evidence for its role in a particular disease pathology. The development of a diverse library of pyrrolopyrimidine derivatives with well-defined structure-activity relationships (SAR) is crucial for providing high-quality chemical tools for target validation studies. nih.gov
Exploration of Novel Pyrrolo[3,4-d]pyrimidine Chemotypes
While the core pyrrolo[3,4-d]pyrimidine scaffold has proven to be a valuable pharmacophore, there is ongoing research to explore novel chemotypes based on this heterocyclic system. rsc.org This includes the synthesis of spiro-pyrrolopyrimidines and other complex fused-ring systems to explore new chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.orgrsc.org The design and synthesis of these novel chemotypes are often guided by computational modeling and a deep understanding of the target's three-dimensional structure. mdpi.com The goal is to develop next-generation inhibitors that can overcome drug resistance and offer new therapeutic options for patients.
A study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives demonstrated significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. rsc.org
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 6 | 2.6 | 0.02 | 129.21 |
| Compound 11 | 3.5 | 0.02 | 175.00 |
| Celecoxib | 15.0 | 0.48 | 31.52 |
This table presents a selection of data for illustrative purposes.
Integration of High-Throughput Screening and Computational Methods in Pyrrolopyrimidine Discovery
The discovery of novel pyrrolo[3,4-d]pyrimidine-based bioactive molecules is increasingly being accelerated by the integration of high-throughput screening (HTS) and computational methods. nih.govspringernature.com HTS allows for the rapid screening of large compound libraries against a specific biological target to identify initial "hits". nih.govnih.gov These hits can then be further optimized using computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies. mdpi.com These in-silico techniques provide valuable insights into the binding mode of the inhibitors and help to guide the design of more potent and selective analogs. mdpi.com Virtual screening of large chemical databases has also emerged as a powerful tool for identifying novel pyrrolo[3,4-d]pyrimidine scaffolds with desired biological activities. researchgate.net
Challenges and Opportunities in Pyrrolo[3,4-d]pyrimidine Research
Despite the significant progress in the field, several challenges remain in pyrrolo[3,4-d]pyrimidine research. One of the key challenges is to develop inhibitors with improved selectivity, as many kinases share a high degree of structural similarity in their ATP-binding pocket. Overcoming drug resistance, which often arises from mutations in the target protein, is another major hurdle.
However, these challenges also present exciting opportunities for future research. The development of allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket is a promising strategy to achieve higher selectivity. The design of covalent inhibitors that form a permanent bond with the target protein is another approach to overcome drug resistance. Furthermore, the application of novel synthetic methodologies will enable the creation of more diverse and complex pyrrolopyrimidine libraries for biological screening.
Ethical Considerations in Research Involving Novel Chemical Entities
The development of novel chemical entities like 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine and its analogs raises important ethical considerations. parabolicdrugs.com The core principles of biomedical ethics, including respect for persons, beneficence, and justice, must be upheld throughout the research and development process. ctfassets.net
Informed consent is a cornerstone of ethical clinical research, ensuring that participants have a thorough understanding of the study, its potential risks and benefits, before making a voluntary decision to participate. venusremedies.comlindushealth.com Researchers have a responsibility to minimize harm and maximize the potential benefits of their research. venusremedies.com This involves rigorous preclinical testing to assess the safety and toxicity of new compounds before they are administered to humans. parabolicdrugs.com
Furthermore, the principle of justice requires the fair and equitable selection of research participants and the responsible communication of research findings to the scientific community and the public. ctfassets.net Adherence to these ethical principles is essential to ensure that the pursuit of scientific knowledge and the development of new medicines are conducted in a socially responsible manner. lindushealth.com
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, propyl groups can be introduced via alkylation of a pyrrolopyrimidine precursor under anhydrous conditions (e.g., DMF, THF) with catalysts like Pd(PPh₃)₄ for Suzuki couplings. Reaction temperature (70–100°C) and stoichiometric ratios (1:1.2 for nucleophile:precursor) are critical for minimizing byproducts. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., propyl chain integration at C6) and chlorine positions. Mass spectrometry (ESI-TOF) validates molecular weight. Computational methods (DFT) predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity in biological assays .
Q. What standard assays are used to evaluate its biological activity, and what controls are necessary?
- Methodological Answer : Employ kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations adjusted to physiological levels (1–10 µM). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Cell viability assays (MTT or CellTiter-Glo®) require normalization to untreated cells and solvent-only controls to isolate cytotoxicity effects .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be systematically resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, cell line variability). Perform meta-analysis using standardized protocols (e.g., IC₅₀ comparisons under identical ATP levels). Validate with orthogonal assays (e.g., SPR for binding kinetics) and structural analogs to isolate substituent-specific effects .
Q. What strategies optimize regioselectivity during functionalization of the pyrrolopyrimidine core?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to bias electrophilic substitution at C2/C4. Computational modeling (e.g., Fukui indices) predicts reactive sites. Experimental validation via competitive reactions under varying temperatures (25°C vs. 80°C) and solvent polarities (DMF vs. toluene) clarifies thermodynamic vs. kinetic control .
Q. How do steric and electronic effects of the propyl group influence interactions with biological targets?
- Methodological Answer : Compare propyl-substituted analogs with methyl or ethyl derivatives in molecular docking studies (e.g., AutoDock Vina). Analyze binding poses in kinase active sites (e.g., CDK2) to identify steric clashes or hydrophobic interactions. Experimental validation via SAR studies (IC₅₀ shifts >10-fold indicate critical steric effects) .
Q. What purification challenges arise during scale-up, and how are they mitigated?
- Methodological Answer : Column chromatography becomes inefficient at >10 g scale. Switch to recrystallization (solvent: ethanol/water 7:3) or countercurrent chromatography. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Impurities >1% require re-optimization of reaction stoichiometry or quenching conditions .
Q. How can computational models guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use QSAR models to correlate logP, polar surface area, and solubility with bioavailability. Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation) using ADMET predictors (e.g., SwissADME). Synthesize derivatives with fluorinated propyl chains or PEG linkers to enhance solubility and reduce clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
